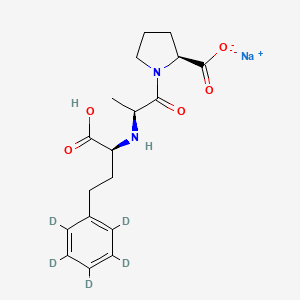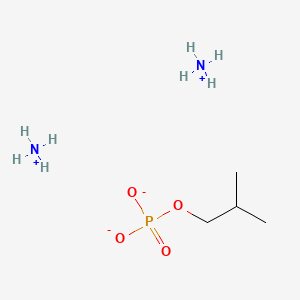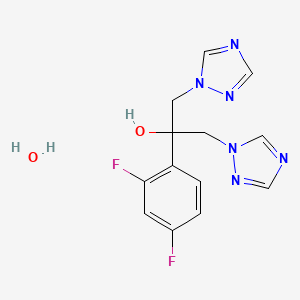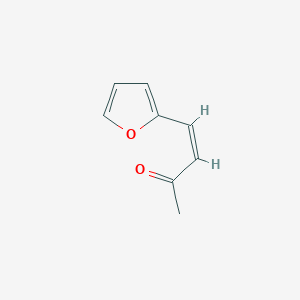
Tetraamminplatin(II)-chlorid-Hydrat
Übersicht
Beschreibung
Tetraammineplatinum(II) chloride hydrate is a coordination complex of platinum(II) that consists of a central platinum ion surrounded by four ammine (NH3) ligands and two chloride (Cl-) ions. This compound is commonly used as a precursor to synthesize other platinum catalysts .
Wissenschaftliche Forschungsanwendungen
Tetraammineplatinum(II) chloride hydrate has a wide range of applications in scientific research, including:
Biology: Employed in the study of platinum-based drugs and their interactions with biological molecules.
Medicine: Investigated for its potential use in developing new platinum-based anticancer drugs.
Industry: Utilized in the production of platinum electrodes and other platinum-containing materials.
Wirkmechanismus
Tetraammineplatinum(II) chloride hydrate, also known as Tetraammineplatinum (II) chloride hydrate or TETRAAMMINEPLATINUM(II) CHLORIDE HYDRAT, is a coordination complex of platinum (II). It consists of a central platinum ion surrounded by four ammine (NH3) ligands and two chloride (Cl-) ions .
Target of Action
It is commonly used as a precursor to synthesize other platinum catalysts .
Mode of Action
The compound interacts with its targets through its central platinum ion. The platinum ion can form bonds with other molecules, enabling it to act as a catalyst in various chemical reactions .
Biochemical Pathways
Tetraammineplatinum(II) chloride hydrate is used to deposit a layer of Pt electrode on Nafion membranes . It can also be used as a coupling catalyst in the electron beam technology for the decomposition of volatile organic compounds .
Pharmacokinetics
It is known that the compound is soluble in water, which could potentially influence its bioavailability .
Result of Action
The molecular and cellular effects of Tetraammineplatinum(II) chloride hydrate’s action depend on its specific application. For instance, when used to deposit a layer of Pt electrode on Nafion membranes, it can enhance the conductivity of the membrane .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tetraammineplatinum(II) chloride hydrate. For example, it is sensitive to moisture and should be stored in a dry environment . Additionally, it decomposes at 250°C, emitting ammonia and chlorine fumes .
Biochemische Analyse
Biochemical Properties
Tetraammineplatinum(II) Chloride Hydrate acts as a noble metal catalyst, primarily useful for homogeneous catalysis applications . It is used as a catalyst in hydrogenation, carbonylation, hydrosilylation, hydroformylation, chiral catalysis reactions, and ruthenium dyes
Temporal Effects in Laboratory Settings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetraammineplatinum(II) chloride hydrate can be synthesized by reacting ammonium chloroplatinate with ammonia in an aqueous solution. The reaction typically involves dissolving ammonium chloroplatinate in water and then adding ammonia to the solution. The mixture is stirred and heated to facilitate the formation of the tetraammineplatinum(II) chloride hydrate complex .
Industrial Production Methods: In industrial settings, the production of tetraammineplatinum(II) chloride hydrate follows similar principles but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Tetraammineplatinum(II) chloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: It can be reduced to form lower oxidation state platinum complexes.
Substitution: The ammine ligands can be substituted with other ligands, such as phosphines or carbonyls.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand substitution reactions often involve the use of phosphines or carbonyl compounds under controlled conditions.
Major Products:
Oxidation: Higher oxidation state platinum complexes.
Reduction: Lower oxidation state platinum complexes.
Substitution: Platinum complexes with different ligands.
Vergleich Mit ähnlichen Verbindungen
- Tetraamminepalladium(II) chloride monohydrate
- Tetraammineplatinum(II) hydroxide hydrate
- Ammonium tetrachloroplatinate(II)
- Sodium hexachloroplatinate(IV) hexahydrate
Uniqueness: Tetraammineplatinum(II) chloride hydrate is unique due to its specific coordination environment, which allows it to serve as a versatile precursor for various platinum-based catalysts. Its ability to undergo multiple types of chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry .
Eigenschaften
IUPAC Name |
azane;dichloroplatinum;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.4H3N.H2O.Pt/h2*1H;4*1H3;1H2;/q;;;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBDNMCYHWRSOH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.O.Cl[Pt]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H14N4OPt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108374-32-9, 13933-33-0 | |
| Record name | Tetraammineplatinum(II) chloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Platinum(2+), tetraammine-, chloride (1:2), (SP-4-1)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of Tetraammineplatinum(II) chloride hydrate in the fabrication of Platinum/carbon black (Pt/CB) powder coatings?
A1: Tetraammineplatinum(II) chloride hydrate serves as the precursor material for platinum in the synthesis of Pt/CB powder. [] The compound, along with carbon black and ethyl cellulose, undergoes an ultrasonic treatment process. The drying temperature and the loading of Tetraammineplatinum(II) chloride hydrate are crucial factors influencing the characteristics of the final Pt/CB product. []
Q2: How does the characterization of the synthesized Pt/CB powder relate to its potential applications?
A2: The study utilizes various techniques such as XRD, SEM, EDX, XRF, and TEM to analyze the synthesized Pt/CB powder. [] These analyses provide insights into the chemical composition and microstructure of the Pt/CB powder, which are essential for understanding its electrical conductivity properties. This information is crucial for applications like coating fluorine-doped tin oxide (FTO) conductive glasses, ultimately impacting their performance in various electrochemical applications. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrate;hydrochloride](/img/structure/B1139166.png)











